molecular formula C17H21N3O4 B10811810 Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B10811810
M. Wt: 331.4 g/mol
InChI Key: BKPKGHNLPXEDNE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring and a pyrrolidine ring

Preparation Methods

The synthesis of Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl piperazine-1-carboxylate with a phenyl-substituted pyrrolidine derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine ring and may have similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring may also exhibit comparable chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-24-17(23)19-10-8-18(9-11-19)14-12-15(21)20(16(14)22)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPKGHNLPXEDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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